N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide
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Overview
Description
N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide is a compound that features a thiophene ring, which is a five-membered ring containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide typically involves the condensation of 3-(5-cyanothiophen-2-yl)benzaldehyde with prop-2-enamide under specific reaction conditions. The reaction may require catalysts and specific temperature and pressure conditions to achieve optimal yields . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The thiophene ring system allows the compound to interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
N-[[3-(5-Cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Thiophene-based organic semiconductors: Used in the development of electronic devices.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyanothiophene moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[3-(5-cyanothiophen-2-yl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-2-15(18)17-10-11-4-3-5-12(8-11)14-7-6-13(9-16)19-14/h2-8H,1,10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFUTLDNRNMMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)C2=CC=C(S2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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